molecular formula C12H12BrNO2 B6240806 methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate CAS No. 2680532-20-9

methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate

Cat. No. B6240806
CAS RN: 2680532-20-9
M. Wt: 282.1
InChI Key:
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Description

Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate, also known as 4-Bromo-2-(1-cyano-1-methylethyl)benzoic acid methyl ester, is a synthetic organic compound that is used as a reagent and intermediate in organic synthesis. It is a white solid that is insoluble in water and soluble in organic solvents. It is used in the preparation of various pharmaceuticals, including anti-inflammatory agents and antibiotics. It is also used in the synthesis of a variety of other compounds, including polymers and surfactants.

Scientific Research Applications

Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various pharmaceuticals, including anti-inflammatory agents and antibiotics. It is also used in the synthesis of polymers and surfactants. In addition, it is used in the synthesis of various organic compounds, including dyes and pigments.

Mechanism of Action

Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate is an organic compound that is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various pharmaceuticals, including anti-inflammatory agents and antibiotics. The mechanism of action of methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate is not known. However, it is believed to act as a nucleophile, displacing the bromide from 1-cyano-1-methylethyl bromide in the presence of a base, such as potassium carbonate or sodium hydroxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate are not known. However, it is believed to act as a nucleophile, displacing the bromide from 1-cyano-1-methylethyl bromide in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction can lead to the formation of various products, including pharmaceuticals, polymers, and surfactants.

Advantages and Limitations for Lab Experiments

Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive reagent and is readily available. Additionally, it is a white solid that is insoluble in water and soluble in organic solvents, making it easy to work with. A limitation of methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate is that it is a strong acid and can cause skin irritation or burns if not handled properly.

Future Directions

For research include the development of new synthetic methods for the synthesis of pharmaceuticals, polymers, and surfactants. Additionally, research into the biochemical and physiological effects of methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate is needed to better understand its mechanism of action. Finally, research into the development of new, more efficient, and cost-effective methods of synthesis is needed to make methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate more widely available.

Synthesis Methods

Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate can be synthesized by the reaction of 4-bromobenzoic acid and 1-cyano-1-methylethyl bromide in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction proceeds through a nucleophilic substitution reaction, in which the bromide is displaced by the cyano group from the 1-cyano-1-methylethyl bromide. The product is isolated by filtration and recrystallization from an appropriate solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate involves the bromination of methyl 2-(1-cyano-1-methylethyl)benzoate followed by esterification with bromine and sodium hydroxide.", "Starting Materials": [ "Methyl 2-(1-cyano-1-methylethyl)benzoate", "Bromine", "Sodium hydroxide" ], "Reaction": [ "Step 1: Bromination of methyl 2-(1-cyano-1-methylethyl)benzoate with bromine in the presence of a catalyst such as iron(III) bromide to yield methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate.", "Step 2: Esterification of the brominated product with sodium hydroxide and bromine to form methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate." ] }

CAS RN

2680532-20-9

Product Name

methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate

Molecular Formula

C12H12BrNO2

Molecular Weight

282.1

Purity

0

Origin of Product

United States

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